3,5-Dibromo-2,6-difluoro-N-(4-nitro-2-(trifluoromethyl)phenyl)pyridin-4-amine
Overview
Description
3,5-Dibromo-2,6-difluoro-N-(4-nitro-2-(trifluoromethyl)phenyl)pyridin-4-amine is a complex organic compound characterized by its multiple halogen atoms and nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2,6-difluoro-N-(4-nitro-2-(trifluoromethyl)phenyl)pyridin-4-amine typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the halogenation of pyridine derivatives, followed by nitration and further functionalization[_{{{CITATION{{{_1{3,5-dibromo-2,6-difluoro-N-4-nitro-2-(trifluoromethyl)phenyl ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can help in maintaining consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitrate esters.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The halogen atoms can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: : Various nucleophiles can be used for substitution reactions, often requiring a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: : Nitrate esters.
Reduction: : Amines.
Substitution: : Alkyl or aryl substituted pyridines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of halogenated compounds on biological systems. It can also serve as a probe to investigate the interactions between small molecules and biological targets.
Medicine
In the medical field, this compound has potential applications in drug discovery and development. Its structural complexity and reactivity make it a candidate for the synthesis of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials.
Mechanism of Action
The mechanism by which 3,5-Dibromo-2,6-difluoro-N-(4-nitro-2-(trifluoromethyl)phenyl)pyridin-4-amine exerts its effects depends on its molecular targets and pathways. The presence of multiple halogen atoms and the nitro group can influence its reactivity and interactions with biological molecules. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromopyridine: : Lacks the fluorine and nitro groups.
2,6-Difluoropyridine: : Lacks the bromine and nitro groups.
4-Nitro-2-(trifluoromethyl)aniline: : Lacks the pyridine core.
Uniqueness
3,5-Dibromo-2,6-difluoro-N-(4-nitro-2-(trifluoromethyl)phenyl)pyridin-4-amine is unique due to its combination of halogen atoms and nitro group on the pyridine ring. This combination provides a high degree of reactivity and potential for diverse applications.
Properties
IUPAC Name |
3,5-dibromo-2,6-difluoro-N-[4-nitro-2-(trifluoromethyl)phenyl]pyridin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br2F5N3O2/c13-7-9(8(14)11(16)21-10(7)15)20-6-2-1-4(22(23)24)3-5(6)12(17,18)19/h1-3H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYUJENCPSWGCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NC2=C(C(=NC(=C2Br)F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br2F5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140147 | |
Record name | 3,5-Dibromo-2,6-difluoro-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301140147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37729-25-2 | |
Record name | 3,5-Dibromo-2,6-difluoro-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37729-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromo-2,6-difluoro-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301140147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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